molecular formula C13H9N3S2 B2914504 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 303996-48-7

6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B2914504
CAS No.: 303996-48-7
M. Wt: 271.36
InChI Key: FLXFIYQJNGTOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile (CAS: 303996-48-7) is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-methylphenylsulfanyl group and at position 5 with a nitrile moiety. Its molecular formula is C₁₃H₉N₃S₂, with a molecular weight of 271.36 g/mol . It is part of a broader class of imidazo-thiazole derivatives studied for applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents .

Properties

IUPAC Name

6-(4-methylphenyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3S2/c1-9-2-4-10(5-3-9)18-12-11(8-14)16-6-7-17-13(16)15-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXFIYQJNGTOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves the following steps:

  • Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate precursors, such as thioamides and amines, under specific conditions.

  • Introduction of the 4-Methylphenyl Sulfanyl Group: This step involves the reaction of the imidazo[2,1-b][1,3]thiazole core with 4-methylphenylthiol under suitable conditions, often requiring a catalyst.

  • Introduction of the Cyano Group:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution Reactions: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often requiring a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced derivatives of the cyano group.

  • Substitution Products: Various amides, esters, and other derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Key Observations :

  • Sulfanyl Substituents : The 4-methylphenylsulfanyl group in the target compound is less sterically hindered than bulkier substituents like 3-trifluoromethylphenyl () or 2,4-dichlorophenyl (), which may improve solubility but reduce target affinity.
  • Chloro vs. Sulfonyl : Chlorine at position 6 () introduces hydrophobicity, whereas sulfonamide groups (e.g., 5-SO₂-pyrrolidine in ) enhance hydrogen-bonding capacity.

Yield and Purity :

  • Compounds with aldehydes (e.g., ) often require chromatographic purification, whereas nitriles (target compound) may exhibit higher stability during synthesis.

Anticancer Activity

Compound Cell Line (IC₅₀) Key Mechanism Reference
Target Compound Not reported Hypothesized kinase inhibition
6-(4-Methylsulfonylphenyl)imidazo[2,1-b]thiazole (5) MDA-MB-231: 1.4 μM; HepG2: 22.6 μM VEGFR2 inhibition (5.72% at 20 μM)
6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-3-acetamide (5l) MDA-MB-231: 1.4 μM (vs. sorafenib 5.2 μM) VEGFR2 inhibition
6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole-5-carboxylic acid Not reported DNA binding (docking studies)

Insights :

  • Electron-Deficient Moieties : The target compound’s nitrile group may enhance interactions with ATP-binding pockets in kinases, akin to VEGFR2 inhibitors in .
  • Bulkier Substituents : Compounds with dichlorophenyl () or trifluoromethyl groups () show reduced cytotoxicity, possibly due to poor membrane permeability.

Physicochemical Properties

  • LogP and Solubility : The target compound’s LogP (estimated 3.1) is lower than chlorinated analogs (e.g., 6-chloro derivative: LogP ~3.8) , suggesting better aqueous solubility.
  • Melting Points : Aldehyde derivatives (e.g., ) exhibit higher melting points (>200°C) due to intermolecular hydrogen bonding, whereas nitriles (target compound) may have lower melting points.

Biological Activity

The compound 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile (CAS Number: 175277-55-1) is a member of the imidazo-thiazole family, known for its diverse biological activities, particularly in oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its cytotoxic, antibacterial, and potential therapeutic properties.

  • Molecular Formula : C13H10N2OS
  • Molecular Weight : 274.36 g/mol
  • Structural Characteristics : The compound features a thiazole ring fused with an imidazole moiety and a methylphenyl sulfanyl group, contributing to its biological activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of imidazo-thiazole derivatives. For instance:

  • Cytotoxicity against Tumor Cell Lines : The compound exhibited significant growth inhibition against various cancer cell lines. A study indicated that derivatives with similar structures showed IC50 values ranging from 12 μM to 15 μM against MCF7 (breast cancer) and K562 (leukemia) cell lines .
Cell Line IC50 (μM) Reference
MCF712
K56215
SaOS-219
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis without causing cell cycle arrest, as evidenced by mitochondrial membrane potential changes and DNA fragmentation studies .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Antibacterial Efficacy : In vitro studies showed that related compounds demonstrated moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound showed MIC values as low as 1-4 μg/mL against resistant strains .
Bacterial Strain MIC (μg/mL) Activity
Staphylococcus aureus1-4Strong
Escherichia coli8Moderate
Pseudomonas aeruginosa10Moderate

Case Studies

  • Cytotoxicity Evaluation : A series of imidazo-thiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the phenyl ring significantly influenced the cytotoxic potency, with the methyl group enhancing activity .
  • Antimicrobial Studies : A recent study evaluated the antibacterial properties of various imidazo-thiazole derivatives against multidrug-resistant bacterial strains. The findings revealed that some derivatives had excellent selectivity and low cytotoxicity against human liver cells (HepG2), indicating their potential as therapeutic agents .

Q & A

Q. What are common synthetic routes for 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile and its derivatives?

  • Methodological Answer : Key synthetic strategies include:
  • Knoevenagel condensation : Used to introduce arylidene substituents via methylene-activated intermediates (e.g., with vanillin derivatives) .
  • Palladium-catalyzed cross-coupling : Employed for regioselective functionalization, such as attaching pyrimidinyl or aryl groups (e.g., using Pd(OAc)₂ and Cs₂CO₃) .
  • Cyclization reactions : Hydrazide intermediates (e.g., 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide) are cyclized with triazoles or thiadiazoles to form fused heterocycles .
  • Solvent optimization : Reactions often use DMF or THF with catalysts like POCl₃ for cyclization .

Q. How is structural characterization of this compound and its derivatives typically performed?

  • Methodological Answer :
  • Spectroscopy : IR confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹), while ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves bond lengths and intermolecular interactions (e.g., van der Waals contacts in fused-ring systems) .

Q. What biological activities are reported for imidazo[2,1-b][1,3]thiazole derivatives?

  • Methodological Answer :
  • Antimicrobial activity : Derivatives like (Z)-6-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-methylimidazothiazolone show MIC values against Candida albicans (15.62 µg/mL) via bioassay screening .
  • Anti-inflammatory effects : Compounds such as (Z)-6-(4-hydroxy-3-methoxybenzylidene) derivatives inhibit carrageenan-induced edema in rats (40.3% suppression) .
  • Enzyme inhibition : Analogous structures inhibit 5-lipoxygenase (89%) and EGFR kinase (63%) in in vitro assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for complex derivatives of this compound?

  • Methodological Answer :
  • Catalyst screening : Pd(OAc)₂ with PPh₃ enhances cross-coupling efficiency for aryl-thiazole bonds .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in Knoevenagel condensations .
  • Temperature control : Reactions at 80–100°C balance reaction rate and byproduct formation .

Q. What strategies are used to establish structure-activity relationships (SAR) for bioactivity?

  • Methodological Answer :
  • Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity, while methoxy groups improve anti-inflammatory effects .
  • Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding modes to targets like CAR (Constitutive Androstane Receptor), as seen with CITCO analogs .
  • Orthogonal assays : Compare in vitro enzyme inhibition (e.g., CYP450) with in vivo efficacy to validate SAR .

Q. How can computational methods predict the biological relevance of novel derivatives?

  • Methodological Answer :
  • Docking simulations : Analyze binding affinity to receptors like CAR using crystal structures (PDB ID: 1XV9) .
  • QSAR modeling : Correlate electronic parameters (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets .

Q. How can contradictions in biological data (e.g., varying MIC values) be resolved?

  • Methodological Answer :
  • Assay standardization : Use CLSI guidelines for antimicrobial testing to minimize variability .
  • Dose-response curves : Confirm IC₅₀ values across multiple replicates for anti-inflammatory activity .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to explain in vitro vs. in vivo discrepancies .

Q. What are the challenges in achieving regioselectivity during synthesis?

  • Methodological Answer :
  • Directing groups : Use -SO₂NH₂ or -COOR groups to orient cross-coupling reactions at specific positions .
  • Steric effects : Bulky substituents (e.g., 4-isopropylphenyl) favor formation of para-substituted products .
  • Microwave-assisted synthesis : Enhances regioselectivity in azide-alkyne cycloadditions for triazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.